

An In-Depth Technical Guide to the Preclinical Profile of SSR149744C (Celivarone)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Celivarone**

Cat. No.: **B1668370**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR149744C, also known as **Celivarone**, is a non-iodinated benzofuran derivative developed as a potent antiarrhythmic agent. Structurally related to amiodarone and dronedarone, it was designed to offer a favorable safety profile by avoiding the iodine-related side effects associated with amiodarone.^[1] Preclinical studies have revealed a multifactorial mechanism of action, positioning SSR149744C as a compound with properties of all four Vaughan Williams classes of antiarrhythmic drugs. This technical guide provides a comprehensive overview of the preclinical data and initial findings for SSR149744C, with a focus on its electrophysiological effects, underlying mechanisms, and antiarrhythmic potential in various experimental models.

Quantitative In Vitro Electrophysiological Data

The primary mechanism of action of SSR149744C at the cellular level is the blockade of multiple cardiac ion channels. The following table summarizes the inhibitory concentrations (IC₅₀) of SSR149744C on various potassium and calcium currents, as determined in isolated guinea pig cardiomyocytes and transfected Chinese Hamster Ovary (CHO) cells.^[2]

Ion Channel Current	IC50 (µM)	Cell Type
IKr (Rapid delayed rectifier K+)	~10	Guinea Pig Cardiomyocytes / CHO Cells
IKs (Slow delayed rectifier K+)	~30	Guinea Pig Cardiomyocytes / CHO Cells
IK(ACh) (Acetylcholine-activated K+)	0.09	Guinea Pig Cardiomyocytes / CHO Cells
IKv1.5 (Voltage-gated K+)	2.7	Guinea Pig Cardiomyocytes / CHO Cells
ICa(L) (L-type Ca2+)	~5	Guinea Pig Cardiomyocytes / CHO Cells

In Vivo Electrophysiological and Hemodynamic Effects

Studies in chloralose-anesthetized dogs have demonstrated the significant in vivo electrophysiological and hemodynamic effects of SSR149744C. The data presented below illustrates the dose-dependent impact of intravenous administration of SSR149744C.[\[2\]](#)

Parameter	Dosage (mg/kg i.v.)	Effect
Sinus Cycle Length	1-10	Dose-dependent prolongation
A-H Interval	1-10	Dose-dependent prolongation
Wenckebach Cycle Length	1-10	Dose-dependent prolongation
Atrial Effective Refractory Period (ERP)	1-10	Dose-dependent prolongation
Atrio-ventricular Node ERP	1-10	Dose-dependent prolongation
Ventricular ERP, HV, QRS, or QTc intervals	1-10	No significant change
Arterial Blood Pressure	1-10	Slight decrease
Ventricular Inotropism	1-10	Slight decrease

Antiarrhythmic Efficacy in Preclinical Models

SSR149744C has shown significant efficacy in various in vivo and in vitro models of atrial and ventricular arrhythmias.[\[1\]](#)

Arrhythmia Model	Species	Route	Dosage	Key Findings
Vagally Induced Atrial Fibrillation	Anesthetized Dogs	IV	3 and 10 mg/kg	Terminated AF in 100% of animals; Prevented reinduction in 57%
Low-K ⁺ Medium-Induced Atrial Fibrillation	Isolated Guinea Pig Hearts	-	0.1 to 1 μ M	Concentration-dependent prevention of AF
Reperfusion-Induced Arrhythmias	Anesthetized Rats	IV	0.1 to 10 mg/kg	Dose-dependent prevention of arrhythmias
Reperfusion-Induced Arrhythmias	Anesthetized Rats	PO	3 to 90 mg/kg	Dose-dependent prevention of arrhythmias
Permanent Left Coronary Artery Ligature	Conscious Rats	PO	30 to 90 mg/kg	Reduced early (0-24 hours) mortality

Experimental Protocols

The preclinical evaluation of SSR149744C involved a range of in vitro and in vivo experimental models to characterize its electrophysiological properties and antiarrhythmic efficacy. Below are detailed methodologies for the key experiments cited.

In Vitro Electrophysiology: Whole-Cell Patch Clamp in Transfected CHO Cells

- Objective: To determine the inhibitory effect of SSR149744C on specific cardiac ion channels (IK_r, IK_s, IKv1.5).
- Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the genes encoding the subunits of the target human ion channels were cultured in standard media.

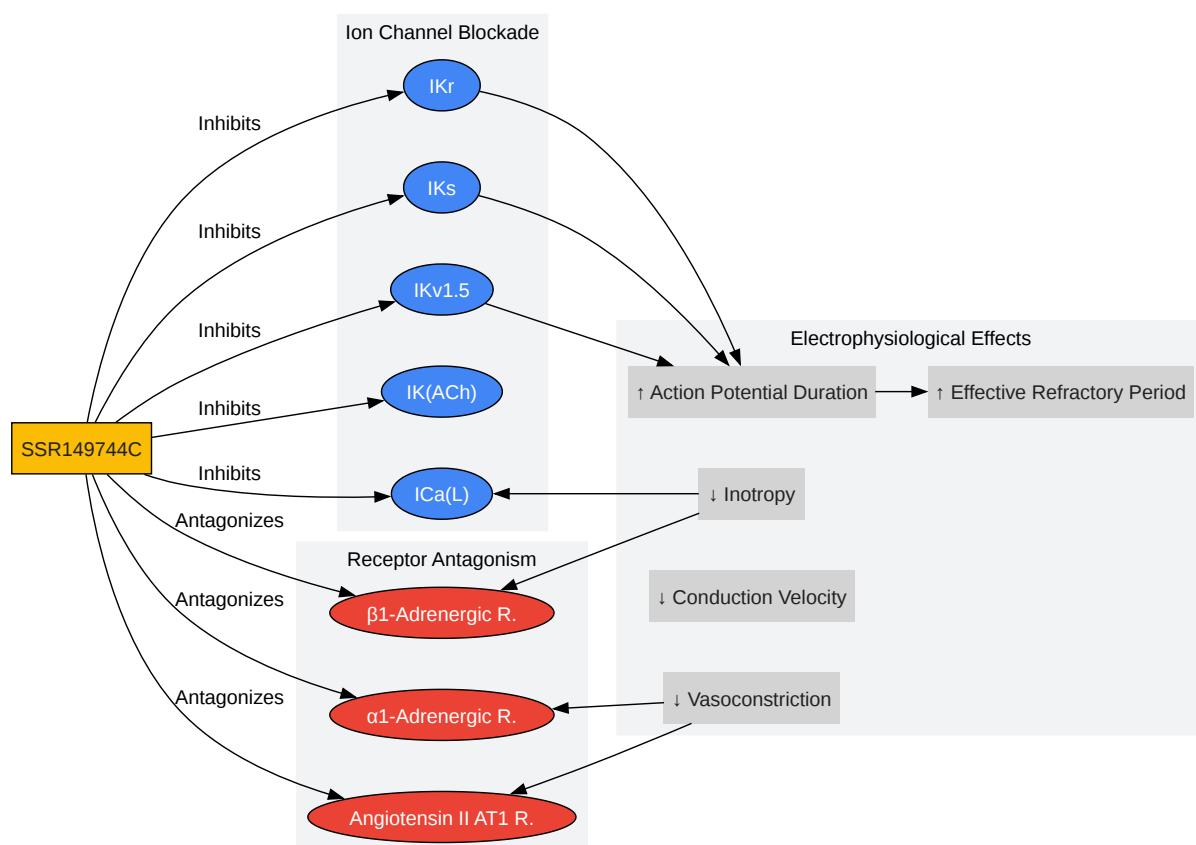
- Electrophysiological Recording:
 - The whole-cell patch-clamp technique was employed to record ionic currents.
 - Cells were perfused with an extracellular solution containing (in mM): NaCl 137, KCl 4, CaCl₂ 1.8, MgCl₂ 1, D-glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH.
 - The intracellular (pipette) solution contained (in mM): KCl 130, MgCl₂ 1, MgATP 5, HEPES 10, and EGTA 5, with the pH adjusted to 7.2 with KOH.
 - Voltage-clamp protocols specific to each ion channel were applied to elicit the respective currents.
 - SSR149744C was applied at various concentrations to the extracellular solution to determine the concentration-response relationship and calculate the IC₅₀ value.

In Vitro Electrophysiology: Action Potential Recording in Guinea Pig Papillary Muscle

- Objective: To assess the effect of SSR149744C on cardiac action potential parameters.
- Tissue Preparation: Guinea pigs were euthanized, and the hearts were rapidly excised. The papillary muscles were dissected from the right ventricle and mounted in a tissue bath.
- Experimental Setup:
 - The tissue was superfused with oxygenated Tyrode's solution at 37°C.
 - The muscle was stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
 - Intracellular action potentials were recorded using sharp glass microelectrodes filled with 3 M KCl.
 - Parameters such as resting membrane potential, action potential amplitude, duration at 90% repolarization (APD₉₀), and maximum upstroke velocity (dV/dt_{max}) were measured before and after the application of SSR149744C at various concentrations.

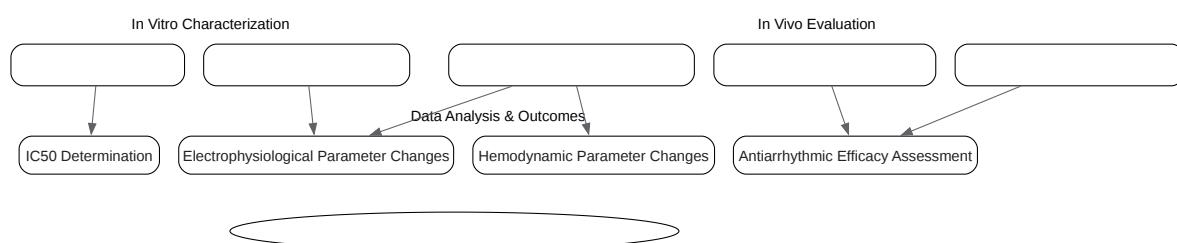
In Vivo Electrophysiology and Hemodynamics in Anesthetized Dogs

- Objective: To evaluate the electrophysiological and hemodynamic effects of SSR149744C in a large animal model.
- Animal Preparation:
 - Beagle dogs were anesthetized with chloralose.
 - Catheters were inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
 - Multipolar electrode catheters were positioned in the heart via the jugular vein for intracardiac recordings and programmed electrical stimulation.
- Measurements:
 - Standard electrocardiogram (ECG) and intracardiac electrograms were continuously recorded.
 - Electrophysiological parameters, including sinus cycle length, A-H interval, H-V interval, and effective refractory periods (ERP) of the atrium and atrioventricular node, were measured at baseline and after intravenous administration of SSR149744C.
 - Hemodynamic parameters, including arterial blood pressure and left ventricular pressure, were also continuously monitored.


In Vivo Model of Vagally Induced Atrial Fibrillation in Anesthetized Dogs

- Objective: To assess the efficacy of SSR149744C in terminating and preventing atrial fibrillation.
- Model Induction:

- In anesthetized dogs, the cervical vagus nerves were isolated and stimulated electrically to induce atrial fibrillation (AF).
- Sustained AF was often facilitated by rapid atrial pacing.
- Drug Administration and Assessment:
 - Once sustained AF was induced, SSR149744C was administered intravenously.
 - The time to conversion to sinus rhythm was recorded.
 - After conversion, attempts were made to re-induce AF to assess the prophylactic effect of the drug.


Signaling Pathways and Mechanism of Action

The multifactorial mechanism of action of SSR149744C involves the modulation of several key signaling pathways in cardiomyocytes. The following diagrams illustrate these interactions.

[Click to download full resolution via product page](#)

Caption: Multifactorial mechanism of action of SSR149744C.

The diagram above illustrates the multiple targets of SSR149744C, which include a variety of cardiac ion channels and receptors. The blockade of potassium channels (IKr, IKs, IKv1.5) leads to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period. The inhibition of the L-type calcium current contributes to a reduction in cardiac contractility (negative inotropy). Furthermore, the antagonistic effects on adrenergic (α_1 and β_1) and angiotensin II (AT1) receptors lead to a blunting of sympathetic and renin-angiotensin system-mediated effects, such as vasoconstriction and increased heart rate and contractility.

[Click to download full resolution via product page](#)

Caption: Preclinical experimental workflow for SSR149744C.

This workflow diagram outlines the logical progression of the preclinical evaluation of SSR149744C. It begins with in vitro studies to characterize the compound's effects at the cellular and tissue level, followed by in vivo experiments in relevant animal models to assess its electrophysiological, hemodynamic, and antiarrhythmic properties in a more integrated physiological system. The data from these studies are then analyzed to build a comprehensive understanding of the drug's preclinical profile.

Conclusion

The preclinical data for SSR149744C (**Celivarone**) demonstrate its action as a multi-channel and multi-receptor blocker with a broad spectrum of antiarrhythmic activity. Its ability to inhibit key potassium and calcium channels, coupled with its anti-adrenergic and anti-angiotensin II effects, provides a strong rationale for its potential efficacy in treating both atrial and ventricular arrhythmias. The in vivo studies confirm these electrophysiological effects and demonstrate a favorable hemodynamic profile at therapeutic doses. These initial findings established SSR149744C as a promising antiarrhythmic agent, leading to its further investigation in clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro characterization of the novel antiarrhythmic agent SSR149744C: electrophysiological, anti-adrenergic, and anti-angiotensin II effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Preclinical Profile of SSR149744C (Celivarone)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668370#ssr149744c-preclinical-data-and-initial-findings>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com